Cas no 95839-45-5 (1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3)
95839-45-5 structure
Product Name:1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3
CAS-Nr.:95839-45-5
MF:C42H50O16
MW:810.836814403534
CID:837486
PubChem ID:102080268
Update Time:2024-10-25
1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-
- Hedyotisol B
- 1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- ph...
- 1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3
- [ "" ]
- Hedyotisol C
- G-b-S-r-S-b-G
- bmse010121
- Hedyotisol A
- (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
- (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]fura
- 1,3-Propanediol, 2,2′-[(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)- (9CI)
- rel-2,2′-[[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol] (ACI)
- 2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
- 95732-59-5
- 95839-45-5
- (1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
- AKOS040761823
- (1S,1'S,2S,2'S)-2,2'-[[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[(2,6-dimethoxy-4,1-phenylene)oxy]]bis[1-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol]; 1H,3H-Furo[3,4-c]furan, 1,3-propanediol deriv.
- CHEMBL1761832
- FS-9413
- HedyotisolB
- 2-(4-(6-(4-(2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy)-3,5-dimethoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxy-phenoxy)-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol
- 2-[4-[6-[4-[2-hydroxy-2-(4-hydroxy-3-methoxy-phenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxy-phenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxy-phenoxy]-1-(4-hydroxy-3-methoxy-phenyl)propane-1,3-diol
- 2-(4-(6-(4-(1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)oxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol
-
- Inchi: 1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3
- InChI-Schlüssel: LSWNERGQFCAXLI-UHFFFAOYSA-N
- Lächelt: OC1C(OC)=CC(C(C(CO)OC2C(OC)=CC(C3C4C(C(C5C=C(OC)C(OC(C(C6C=C(OC)C(O)=CC=6)O)CO)=C(OC)C=5)OC4)CO3)=CC=2OC)O)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 810.31000
- Monoisotopenmasse: 810.30988550g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 16
- Schwere Atomanzahl: 58
- Anzahl drehbarer Bindungen: 18
- Komplexität: 1100
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 214
- XLogP3: 2.6
Experimentelle Eigenschaften
- Farbe/Form: Cryst.
- PSA: 213.68000
- LogP: 4.17120
1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H76300-5mg |
(1S,2S)-2-(4-((1R,3aS,4R,6aS)-4-(4-(((1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)oxy)-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
95839-45-5 | ,HPLC≥98% | 5mg |
¥5600.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4192-1 mg |
Hedyotisol B |
95839-45-5 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4192-5mg |
Hedyotisol B |
95839-45-5 | 5mg |
¥ 13500 | 2024-07-20 | ||
| TargetMol Chemicals | TN4192-5 mg |
Hedyotisol B |
95839-45-5 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN4192-1 mL * 10 mM (in DMSO) |
Hedyotisol B |
95839-45-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6010 | 2023-09-15 | |
| TargetMol Chemicals | TN4192-1 ml * 10 mm |
Hedyotisol B |
95839-45-5 | 1 ml * 10 mm |
¥ 21800 | 2024-07-20 | ||
| A2B Chem LLC | AI64839-5mg |
Hedyotisol B |
95839-45-5 | 98.0% | 5mg |
$702.00 | 2024-07-18 |
1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3 Verwandte Literatur
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Vitaly Gurylev,Chung-Yi Su,Tsong-Pyng Perng Phys. Chem. Chem. Phys., 2016,18, 16033-16038
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
95839-45-5 (1,3-Propanediol,2,2'-[(tetrahydro-1H,3H-furo- [3,4-c]furan-1,4-diyl)bis[(2,6-dimethoxy-4,1- phenylene)oxy]]bis[1-(4-hydroxy-3) Verwandte Produkte
- 95789-30-3(Cefotiam Hexetil Hydrochloride (mixture of Diastereomers))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Empfohlene Lieferanten
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz